Rotoxamine
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Overview
Description
(S)-carbinoxamine is the (S)- (active) enantiomer of carbinoxamine. It is an enantiomer of a (R)-carbinoxamine.
Scientific Research Applications
Neuroprotective Effects and Parkinson's Disease Research
Rotoxamine has been extensively studied for its neuroprotective effects, particularly in Parkinson’s disease models. Research by Pan et al. (2020) demonstrated that kaempferol, a compound similar in function to rotoxamine, inhibited rotenone-induced Parkinson’s disease in rat models. Similarly, studies by Karuppagounder et al. (2013) and Tamilselvam et al. (2013) explored the neuroprotective effects of different compounds against rotenone-induced oxidative stress, which is a common model for studying Parkinson's disease.
Exploration of Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibition is another area where rotoxamine's analogues have been investigated. Shireen et al. (2017) examined flavanones from Boesenbergia rotunda for their antioxidant activity and MAO inhibition, which is important in the treatment of Parkinson’s disease.
Antioxidant Activities and Mitochondrial Function
The antioxidant properties of rotoxamine-like compounds have been a focal point of research. Studies like those conducted by Wu and Johnson (2011) investigated how rotenone, a compound related to rotoxamine, affects dopamine oxidation and mitochondrial function, contributing to neurodegenerative diseases.
Impact on Alcohol Consumption Behavior
Research has also examined the effects of rotoxamine and its analogues on behavior, such as alcohol consumption. Yoshimoto et al. (2012) studied how rotenone administration in mice affected their alcohol drinking behavior, providing insights into the neurological impacts of such compounds.
Anticancer and Anti-inflammatory Potential
The anticancer and anti-inflammatory potentials of compounds similar to rotoxamine are also being explored. Studies like those by Groppa et al. (2001) have investigated the role of polyamines, which share characteristics with rotoxamine, in protecting against oxidative damage in various conditions, including cancer.
properties
CAS RN |
5560-77-0 |
---|---|
Product Name |
Rotoxamine |
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |
InChI Key |
OJFSXZCBGQGRNV-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Other CAS RN |
5560-77-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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